molecular formula C17H16N2O4S B2830602 5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole CAS No. 1105221-96-2

5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole

Cat. No. B2830602
CAS RN: 1105221-96-2
M. Wt: 344.39
InChI Key: YRVIMNYRVVRDHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure and properties that make it an ideal candidate for use in various scientific research applications. In

Scientific Research Applications

  • Corrosion Inhibition Properties : 1,3,4-oxadiazole derivatives have been investigated for their corrosion inhibition abilities. For instance, a study by Ammal, Prajila, and Joseph (2018) found that these derivatives act as corrosion inhibitors for mild steel in sulfuric acid. The study suggests that these inhibitors form a protective layer on the steel surface, indicating potential applications in materials science and engineering (Ammal, Prajila, & Joseph, 2018).

  • Antimicrobial and Antitubercular Agents : Shingare, Patil, Sangshetti, Patil, Rajani, and Madje (2022) synthesized benzene sulfonamide pyrazole oxadiazole derivatives and evaluated them for antimicrobial and antitubercular activity. They conducted molecular docking studies against Mycobacterium tuberculosis, indicating potential in medical research and pharmaceutical applications (Shingare et al., 2022).

  • Thermodynamic Properties in Corrosion Inhibition : Bouklah, Hammouti, Lagrenée, and Bentiss (2006) studied the thermodynamic properties of a similar compound, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, as a corrosion inhibitor. They found that this compound shows excellent inhibitory behavior in sulfuric acid media, further supporting its use in corrosion prevention (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).

  • Pharmacological Evaluation : Faheem (2018) conducted a study focusing on the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives. The research included assessments for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, highlighting the compound's relevance in drug development and therapeutic research (Faheem, 2018).

  • Antibacterial Bioactivities : Xu, Han, He, Hu, He, Yang, and Song (2012) designed and synthesized new sulfone compounds containing the 1,3,4-oxadiazole moiety. They found that these compounds exhibited promising antibacterial bioactivities against tobacco bacterial wilt, indicating potential agricultural applications (Xu et al., 2012).

properties

IUPAC Name

5-[(4-methoxyphenyl)sulfonylmethyl]-3-(2-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-12-5-3-4-6-15(12)17-18-16(23-19-17)11-24(20,21)14-9-7-13(22-2)8-10-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVIMNYRVVRDHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole

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